2-[(6-Bromopyridin-2-yl)oxy]ethanol
Description
2-[(6-Bromopyridin-2-yl)oxy]ethanol is a brominated pyridine derivative characterized by an ether linkage (-O-) connecting the ethanol moiety to the 2-position of a 6-bromopyridine ring.
Properties
CAS No. |
61463-67-0 |
|---|---|
Molecular Formula |
C7H8BrNO2 |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C7H8BrNO2/c8-6-2-1-3-7(9-6)11-5-4-10/h1-3,10H,4-5H2 |
InChI Key |
QTIIFAJFPJLDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Functional Groups and Reactivity: The ether linkage in 2-[(6-Bromopyridin-2-yl)oxy]ethanol distinguishes it from alcohol derivatives (e.g., 1-(6-Bromopyridin-2-yl)ethanol). Ethers generally exhibit lower polarity and higher chemical stability compared to alcohols, which may influence solubility and metabolic pathways . Bromomethyl and hydroxymethyl groups in [6-(Bromomethyl)pyridin-2-yl]methanol allow dual reactivity (e.g., alkylation and oxidation), unlike the single hydroxyl group in ethanol analogs .
Steric and Electronic Effects: 2-(6-Bromopyridin-2-yl)propan-2-ol features a tertiary alcohol, introducing steric hindrance that could impede nucleophilic attacks or coordination with metal catalysts .
Synthetic Utility: Bromine at the 6-position is critical for Suzuki-Miyaura coupling, as demonstrated in the synthesis of related pyridine derivatives . Ethanol and propanol analogs may serve as intermediates for esterification or etherification, while bromomethyl derivatives are suited for nucleophilic substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
